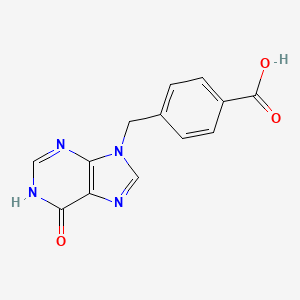

4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid

Description

4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid is a hybrid molecule combining a 6-oxo-purine scaffold with a benzoic acid moiety via a methylene linker. This compound’s dual architecture suggests applications in medicinal chemistry, particularly in enzyme inhibition or nucleotide mimicry, though its specific biological roles remain underexplored in the literature reviewed.

Properties

CAS No. |

34397-05-2 |

|---|---|

Molecular Formula |

C13H10N4O3 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

4-[(6-oxo-1H-purin-9-yl)methyl]benzoic acid |

InChI |

InChI=1S/C13H10N4O3/c18-12-10-11(14-6-15-12)17(7-16-10)5-8-1-3-9(4-2-8)13(19)20/h1-4,6-7H,5H2,(H,19,20)(H,14,15,18) |

InChI Key |

DQFMCQVKJKAESU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid typically involves the following steps:

Formation of the Purine Derivative: The purine derivative can be synthesized through a series of reactions starting from commercially available purine bases. This may involve nitration, reduction, and subsequent functional group transformations.

Linking to Benzoic Acid: The purine derivative is then linked to a benzoic acid moiety through a condensation reaction. This step often requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the purine or benzoic acid moieties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the purine or benzoic acid rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-((6-Oxo-3H-purin-9(6H)-yl)methyl)benzoic acid involves its interaction with specific molecular targets. These may include enzymes involved in purine metabolism or receptors that recognize purine derivatives. The compound’s effects are mediated through pathways that regulate cellular processes such as DNA synthesis, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues with Purine Derivatives

- 9-Deazahypoxanthine (6-Oxo-9-deazapurine) Structure: Contains the 6-oxo-purine moiety but lacks the benzoic acid group. Key Differences: Used in copper(II) complexation studies (e.g., [{Cu(9dhx)(H2O)3}2(µ-SO4)2]) . The absence of the benzoic acid limits its ability to participate in carboxylate-mediated interactions, such as hydrogen bonding or metal chelation.

- 2-Amino-4-(2-amino-6-oxo-1H-purin-9(6H)-yl)butanoic Acid Structure: Features a 6-oxo-purine linked via a butanoic acid chain, with additional amino substitutions on the purine ring . Key Differences: The extended aliphatic chain may reduce membrane permeability compared to the methylene linker in the target compound.

2.2. Benzoic Acid Derivatives with Heterocyclic Substituents

- 4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic Acid Derivatives Structure: Substitutes the purine with a thiazolidinone ring linked to benzoic acid . Key Differences: The thiazolidinone moiety confers competitive inhibition of low-molecular-weight protein tyrosine phosphatase (LMWPTP) (IC50 values at sub-µM concentrations). Unlike the target compound, these derivatives lack nucleotide-like structural features but exhibit potent enzyme inhibition .

- 4-[(Diethoxyphosphinoyl)methyl]benzoic Acid Structure: Replaces the purine with a diethoxyphosphinoyl group . The benzoic acid forms hydrogen-bonded dimers in crystal structures, similar to the target compound’s carboxylate interactions .

2.3. Hybrid Molecules with Purine and Pharmacophores

- 4-Methyl-6-({3-[(6-Piperidin-1-yl-9H-purin-9-yl)methyl]-4,5-dihydroisoxazol-5-yl}methoxy)-2H-chromen-2-one Structure: Combines purine with coumarin via an isoxazoline linker .

- 4-[(9H-Purin-6-yl)amino]benzamide Structure: Replaces the 6-oxo group with an amino substituent and substitutes benzoic acid with a benzamide . Key Differences: The amide group reduces acidity (pKa ~10–12 for amides vs. ~4–5 for carboxylic acids), impacting ionization at physiological pH and receptor binding.

Data Table: Comparative Analysis

*Estimated based on molecular formula.

Key Insights and Research Findings

- Carboxylic Acid vs. Amide : The benzoic acid’s carboxylate group offers stronger hydrogen-bonding capacity and pH-dependent ionization, critical for targeting charged enzyme active sites (e.g., LMWPTP inhibitors in ).

- Hybrid Pharmacophores: Combining purine with benzoic acid merges nucleotide-like properties with enhanced solubility, distinguishing it from coumarin hybrids () or phosphinoyl derivatives ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.